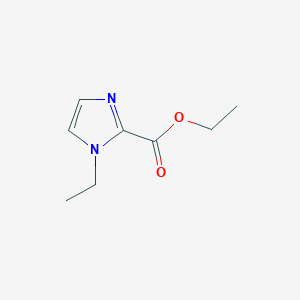

ethyl 1-ethyl-1H-imidazole-2-carboxylate

Description

Ethyl 1-ethyl-1H-imidazole-2-carboxylate is an imidazole-based heterocyclic compound featuring an ethyl group at the N1 position and an ethoxycarbonyl (ester) group at the C2 position. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol. This compound is primarily utilized in pharmaceutical and biochemical research due to the versatility of the imidazole scaffold, which allows for diverse functionalization and biological interactions .

Properties

IUPAC Name |

ethyl 1-ethylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-5-9-7(10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNZRIDJFKOMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489421 | |

| Record name | Ethyl 1-ethyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-55-6 | |

| Record name | Ethyl 1-ethyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl imidazole-2-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The ethyl group at position 1 can be substituted with other alkyl or aryl groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Various substituted imidazole derivatives.

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazole-2-carbinol.

Scientific Research Applications

Organic Synthesis

Ethyl 1-ethyl-1H-imidazole-2-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The ethyl group at position 1 can be substituted with different alkyl or aryl groups.

- Oxidation Reactions : It can be oxidized to yield imidazole-2-carboxylic acid derivatives.

- Reduction Reactions : The ester group can be reduced to produce corresponding alcohols.

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly for:

The biological activity of this compound has been assessed in various contexts:

- Antitumor Activity : Case studies have demonstrated that imidazole derivatives can inhibit tumor growth through modulation of calcium signaling pathways. This compound was part of synthetic efforts leading to compounds that showed promising results against cancer cell lines.

Case Study 1: Antitumor Activity

A study investigated the synthesis of various imidazole derivatives, including this compound, assessing their potential to inhibit tumor growth. The findings suggested that while this compound alone did not exhibit strong anticancer properties, its derivatives did show significant activity against specific cancer cell lines.

Case Study 2: Antimicrobial Evaluation

Research focused on synthesizing ethyl imidazole derivatives and evaluating their antimicrobial activities against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives were effective, this compound itself had limited direct antimicrobial effects .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactions including substitution |

| Medicinal Chemistry | Development of antimicrobial agents | Limited direct activity; derivatives more potent |

| Biological Studies | Investigation of anticancer properties | Modulates cancer-related signaling pathways |

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural and functional differences between ethyl 1-ethyl-1H-imidazole-2-carboxylate and its analogues:

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Lipophilicity : The ethyl group at N1 in the target compound increases lipophilicity compared to the methyl-substituted analogue (logP ~1.5 vs. ~1.2), enhancing membrane permeability in biological systems .

- Solubility : Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7) exhibits higher aqueous solubility due to the smaller methoxycarbonyl group and absence of an N-alkyl chain . The sodium salt derivative (CAS 1007011-49-5) further enhances solubility via ionization .

Biological Activity

Ethyl 1-ethyl-1H-imidazole-2-carboxylate, also known as ethyl imidazole-2-carboxylate, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields, supported by data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 176 - 178 °C |

| Boiling Point | 269.5 ± 23.0 °C at 760 mmHg |

| Flash Point | 116.8 ± 22.6 °C |

| CAS Number | 33543-78-1 |

These properties indicate that the compound is stable under standard conditions and possesses moderate volatility.

Biological Activity

Ethyl imidazole-2-carboxylate has been studied for its potential pharmacological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole rings often exhibit antimicrobial properties. For instance, a study synthesized various imidazole derivatives and evaluated their antimicrobial activities against different bacterial strains. However, ethyl imidazole-2-carboxylate itself was noted to have limited direct antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Imidazole derivatives have been recognized for their ability to modulate biological pathways associated with cancer progression. Ethyl imidazole-2-carboxylate has been implicated in studies exploring its effects on cell signaling pathways related to cancer cell proliferation and apoptosis. For example, it may influence calcium signaling pathways, which are crucial in various cellular processes including muscle contraction and neurotransmitter release .

Case Studies

- Antitumor Activity : A study highlighted the potential of imidazole derivatives in inhibiting tumor growth through modulation of calcium signaling pathways. Ethyl imidazole-2-carboxylate was included in the synthesis of related compounds that showed promising results in vitro against cancer cell lines .

- Synthesis and Evaluation : Another research effort focused on synthesizing ethyl imidazole derivatives to evaluate their biological activity. The findings indicated that while some derivatives exhibited significant biological activity, ethyl imidazole-2-carboxylate alone did not show strong antimicrobial or anticancer effects compared to its more complex analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.